(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid
Description
(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid is a synthetic acrylic acid derivative featuring a furan ring substituted at the 5-position with a 4-methyl-2-nitrophenyl group. The (2E)-configuration of the double bond in the acrylic acid moiety ensures a planar geometry, influencing intermolecular interactions such as hydrogen bonding and π-π stacking. The nitro (-NO₂) group at the ortho position of the phenyl ring and the methyl (-CH₃) group at the para position contribute to distinct electronic and steric effects, impacting physicochemical properties like acidity, solubility, and reactivity .
Properties
IUPAC Name |
(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-2-5-11(12(8-9)15(18)19)13-6-3-10(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEPHHWAAYYNEQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as a derivative of acrylic acid with a furan and nitrophenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for drug development and other applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H11NO5 |
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 292641-22-6 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites. The presence of the nitro group could facilitate redox reactions, while the acrylic acid moiety might engage in hydrogen bonding or ionic interactions with proteins.
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, which are pivotal in cellular signaling pathways. This interaction can lead to various physiological responses, including modulation of ion channels and enzyme activity .
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress within cells.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of nitrophenyl derivatives. For instance, compounds featuring nitro groups have been documented to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. In vitro assays suggest that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways. The furan ring system is believed to play a crucial role in enhancing cytotoxicity against various cancer cell lines .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various furan derivatives on human cancer cell lines demonstrated that the presence of nitro groups significantly increased the compounds' ability to inhibit cell proliferation and induce apoptosis.
- Animal Models : Research involving animal models has shown promising results where administration of similar compounds led to reduced tumor growth and improved survival rates in treated subjects compared to controls.
Summary of Findings
The biological activity of this compound is supported by diverse research indicating its potential as an antimicrobial and anticancer agent. Its ability to interact with critical biological targets through various mechanisms underlines its significance in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound belongs to a class of furan-acrylic acid derivatives with diverse substituents on the phenyl ring. Key analogs and their distinguishing features are summarized below:
Table 1: Comparison of Structural Analogs
Substituent Effects on Physicochemical Properties
Acidity :
- The nitro group in the target compound is a strong electron-withdrawing group (EWG), enhancing the acidity of the acrylic acid moiety (pKa ~3-4) compared to analogs with electron-donating groups (EDGs) like methyl. For example, the methylsulfonyl group in ’s compound further increases acidity due to its strong -I effect .
- Fluorine substituents () also enhance acidity via inductive effects but to a lesser extent than nitro or sulfonyl groups .
Solubility: Polar substituents (e.g., -SO₂CH₃, -NO₂) reduce solubility in non-polar solvents. The target compound’s nitro group may render it less soluble in organic solvents compared to the acetyloxymethyl derivative (), which has an ester group improving lipophilicity . Trifluoromethyl groups () impart hydrophobicity, further reducing aqueous solubility .
Spectroscopic Features :
- IR Spectroscopy : The nitro group in the target compound exhibits asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. Sulfonyl groups () show S=O stretches at 1150–1300 cm⁻¹ .
- ¹H NMR : The methyl group in the target compound resonates as a singlet at δ ~2.5 ppm, while fluorine substituents () cause deshielding of adjacent protons .
Ester derivatives () are prone to hydrolysis under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
